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Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747 Get Quote

This guide provides a comprehensive technical overview of 4-Methylphenoxyacetonitrile, a

versatile chemical intermediate. Intended for researchers, medicinal chemists, and

professionals in drug development and agrochemical synthesis, this document details the

compound's chemical properties, molecular structure, a robust synthesis protocol, and in-depth

spectral analysis. Furthermore, it explores its current and potential applications, offering

insights grounded in established scientific principles and experimental data.

Introduction to 4-Methylphenoxyacetonitrile
4-Methylphenoxyacetonitrile, also known as 2-(p-tolyloxy)acetonitrile, is an aromatic nitrile

that serves as a valuable building block in organic synthesis. Its structure, combining a p-cresol

moiety with a nitrile-containing side chain, offers multiple reactive sites for further chemical

transformations. This makes it a key intermediate in the synthesis of a variety of more complex

molecules, including potential pharmaceutical and agrochemical agents. The strategic

placement of the methyl and cyano groups influences the molecule's reactivity and imparts

specific properties to its derivatives.

Physicochemical Properties and Molecular
Structure
A thorough understanding of the physicochemical properties of 4-Methylphenoxyacetonitrile
is essential for its handling, reaction optimization, and purification.
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Property Value Source(s)

CAS Number 33901-44-9 [1]

Molecular Formula C₉H₉NO [1]

Molecular Weight 147.17 g/mol [1]

Appearance Light brown to brown solid [Chemical Supplier Data]

Melting Point 42-44 °C [Chemical Supplier Data]

Boiling Point 76-78 °C at 11 mmHg [Chemical Supplier Data]

Density 1.054 ± 0.06 g/cm³ (Predicted) [Chemical Supplier Data]

Molecular Structure Visualization
The structure of 4-Methylphenoxyacetonitrile features a nitrile group attached to a methylene

bridge, which is in turn linked to a p-methylphenyl group via an ether linkage.

Caption: Molecular structure of 4-Methylphenoxyacetonitrile.

Synthesis of 4-Methylphenoxyacetonitrile via
Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of 4-
Methylphenoxyacetonitrile is the Williamson ether synthesis. This venerable yet reliable

reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of p-cresol.

[2][3] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation

of the phenol without competing side reactions.

Causality Behind Experimental Choices:
Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-

nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to

completion. The only byproduct is hydrogen gas, which is easily removed from the reaction

mixture.
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Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily

dissolves both the sodium p-cresolate intermediate and chloroacetonitrile, facilitating the

SN2 reaction. Its high boiling point also allows for heating to accelerate the reaction rate.

Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation

step to control the exothermic reaction and the evolution of hydrogen gas. The subsequent

substitution reaction is carried out at a moderately elevated temperature to ensure a

reasonable reaction rate without promoting decomposition.

Experimental Protocol:
Materials:

p-Cresol

Sodium hydride (60% dispersion in mineral oil)

Chloroacetonitrile

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator
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Procedure:

Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous

DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-cresol (1.0

equivalent) in anhydrous DMF dropwise at 0 °C.

Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or

until the evolution of hydrogen gas ceases.

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetonitrile

(1.1 equivalents) dropwise.

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50

°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the

slow addition of saturated aqueous ammonium chloride solution.

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine

(1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-
Methylphenoxyacetonitrile.

Synthesis Workflow Diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/product/b1581747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup
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phenoxyacetonitrile

Click to download full resolution via product page

Caption: Williamson ether synthesis workflow for 4-Methylphenoxyacetonitrile.

Spectral Characterization
The structural elucidation of 4-Methylphenoxyacetonitrile is confirmed through a combination

of spectroscopic techniques. The expected spectral data are as follows:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

connectivity within the molecule.

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.10 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -CH₃)

~6.85 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to -

OCH₂CN)

~4.70 s 2H -OCH₂CN

~2.30 s 3H Ar-CH₃

Note: Predicted chemical shifts based on analogous compounds and standard NMR principles.

[4]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm) Assignment

~155 Ar-C (ipso to -OCH₂CN)

~131 Ar-C (ipso to -CH₃)

~130 Ar-C (ortho to -CH₃)

~117 -CN

~115 Ar-C (ortho to -OCH₂CN)

~55 -OCH₂CN

~20 Ar-CH₃

Note: Predicted chemical shifts based on analogous compounds.[5]

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3020 Medium C-H stretch (aromatic)

~2920-2850 Medium C-H stretch (aliphatic)

~2250 Medium-Sharp C≡N stretch (nitrile)

~1610, 1510 Strong C=C stretch (aromatic ring)

~1240 Strong C-O-C stretch (asymmetric)

~1040 Strong C-O-C stretch (symmetric)

Note: Predicted absorption bands based on characteristic group frequencies.[6]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 147, corresponding to the

molecular weight of 4-Methylphenoxyacetonitrile.

Key Fragmentation Patterns:

Loss of the cyanomethylene radical (•CH₂CN) to give a fragment at m/z = 107,

corresponding to the p-cresol radical cation.

Cleavage of the ether bond to produce fragments corresponding to the p-methylphenoxy

cation (m/z = 107) and the cyanomethylene radical, or the p-cresol radical cation (m/z =

108) and a neutral acetonitrile fragment.

Applications in Research and Development
4-Methylphenoxyacetonitrile is a valuable intermediate in the synthesis of more complex

molecules with potential biological activity. Its utility stems from the reactivity of both the nitrile

group and the aromatic ring.

Pharmaceutical Synthesis
The phenoxyacetonitrile scaffold is present in a number of biologically active compounds.[7]

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine,

providing access to a wide range of functional groups. The aromatic ring can undergo

electrophilic substitution, allowing for further functionalization.

As a Precursor to Bioactive Molecules: Derivatives of phenoxyacetic acid have shown a

range of biological activities, including anti-inflammatory and antimicrobial properties.[8] 4-
Methylphenoxyacetonitrile can serve as a starting material for the synthesis of such

derivatives.

Intermediate for Complex Scaffolds: In drug discovery programs, 4-
Methylphenoxyacetonitrile can be used as a key building block to construct more

elaborate molecular architectures for screening against various biological targets.[9]
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Agrochemical Synthesis
Similar to its role in pharmaceuticals, 4-Methylphenoxyacetonitrile can be employed in the

synthesis of novel pesticides and herbicides. The phenoxy ether linkage is a common feature in

many agrochemicals, and the nitrile group can be a precursor to other functional groups that

impart desired biological activity.[10] For instance, certain acetophenone derivatives are used

as intermediates in the synthesis of fungicides and insecticides.[11]

Safety and Handling
4-Methylphenoxyacetonitrile should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood.

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and

eye irritation.[12]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disposal: Dispose of contents and container in accordance with local, regional, national, and

international regulations.

Conclusion
4-Methylphenoxyacetonitrile is a chemical intermediate with significant potential in the fields

of pharmaceutical and agrochemical research and development. Its straightforward synthesis

via the Williamson ether reaction, coupled with its versatile reactivity, makes it an attractive

starting material for the construction of novel and complex molecules. This guide has provided

a detailed overview of its chemical properties, a reliable synthesis protocol, and a

comprehensive analysis of its spectral characteristics to aid researchers in its effective

utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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